Cas no 2138105-43-6 (methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride)

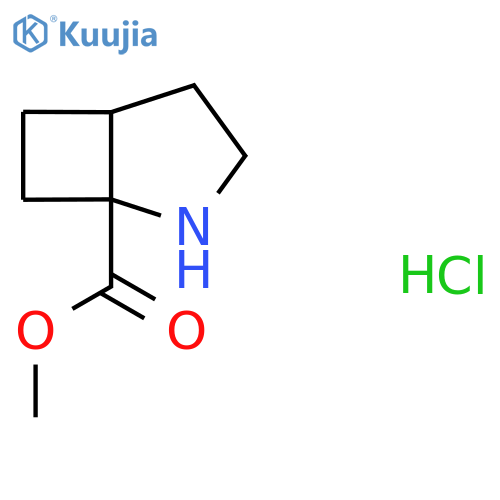

2138105-43-6 structure

商品名:methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride

methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

-

- methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride

- 2138105-43-6

- rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis

- EN300-1267145

- methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride

-

- インチ: 1S/C8H13NO2.ClH/c1-11-7(10)8-4-2-6(8)3-5-9-8;/h6,9H,2-5H2,1H3;1H

- InChIKey: CCFXXWACGCJWTL-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C)C(C12CCC1CCN2)=O

計算された属性

- せいみつぶんしりょう: 191.0713064g/mol

- どういたいしつりょう: 191.0713064g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 193

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1267145-10000mg |

methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |

2138105-43-6 | 10000mg |

$6390.0 | 2023-10-02 | ||

| Enamine | EN300-1267145-1.0g |

methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |

2138105-43-6 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1267145-2500mg |

methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |

2138105-43-6 | 2500mg |

$2912.0 | 2023-10-02 | ||

| Enamine | EN300-1267145-100mg |

methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |

2138105-43-6 | 100mg |

$1307.0 | 2023-10-02 | ||

| Enamine | EN300-1267145-1000mg |

methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |

2138105-43-6 | 1000mg |

$1485.0 | 2023-10-02 | ||

| Enamine | EN300-1267145-250mg |

methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |

2138105-43-6 | 250mg |

$1366.0 | 2023-10-02 | ||

| Enamine | EN300-1267145-500mg |

methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |

2138105-43-6 | 500mg |

$1426.0 | 2023-10-02 | ||

| Enamine | EN300-1267145-5000mg |

methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |

2138105-43-6 | 5000mg |

$4309.0 | 2023-10-02 | ||

| Enamine | EN300-1267145-50mg |

methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |

2138105-43-6 | 50mg |

$1247.0 | 2023-10-02 |

methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

2138105-43-6 (methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride) 関連製品

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量